N-(6-Bromo-4-methylpyridin-2-YL)acetamide
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Overview
Description
N-(6-Bromo-4-methylpyridin-2-yl)acetamide: is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-4-methylpyridin-2-yl)acetamide can be achieved through various methods. One common approach involves the peracetylation of a mixture containing N-(6-bromo-4-methyl-pyridin-2-yl)-acetamide and 2-amino-6-bromo-4-methyl-pyridine. This reaction is typically carried out using pyridine, acetic anhydride, and N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound often involve palladium-catalyzed Suzuki cross-coupling reactions . This method allows for the efficient synthesis of pyridine derivatives in moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-4-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group in the compound with another group.
Coupling Reactions: Such as the Suzuki cross-coupling reaction, which forms carbon-carbon bonds between two organic groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic acids: React with the compound to form novel pyridine derivatives.
Major Products Formed
The major products formed from these reactions are typically novel pyridine derivatives , which have various applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(6-Bromo-4-methylpyridin-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-Bromo-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator, influencing the activity of enzymes or receptors by binding to sites other than the active site . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(6-Bromo-4-methylpyridin-2-yl)acetamide include:
N-(6-Bromopyridin-2-yl)acetamide: A related compound with similar chemical properties.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another derivative of pyridine with distinct applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-bromo-4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-7(9)11-8(4-5)10-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQRPJZATVZTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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